molecular formula C9H4F3NO2 B1353571 6-Trifluoromethylisatin CAS No. 343-69-1

6-Trifluoromethylisatin

Cat. No.: B1353571
CAS No.: 343-69-1
M. Wt: 215.13 g/mol
InChI Key: CYVMRSKFRIKMQL-UHFFFAOYSA-N
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Description

6-Trifluoromethylisatin (CAS 343-69-1) is a high-purity, fluorinated derivative of the privileged isatin (1H-indole-2,3-dione) scaffold. This compound is a key synthetic building block in medicinal chemistry and anticancer research, particularly for the development of novel kinase inhibitors . The isatin core is a well-acknowledged pharmacophore in many clinically investigated agents, with derivatives like the approved drug Sunitinib demonstrating the successful application of this scaffold in oncology . The incorporation of a trifluoromethyl group at the 6-position, a common strategy in modern drug design, can significantly influence the molecule's electronic properties, metabolic stability, and membrane permeability, thereby enhancing its potential biological activity and optimizing pharmacokinetic profiles . Researchers utilize this compound as a versatile precursor for synthesizing diverse biologically active structures, including 3-hydrazinoindolin-2-ones and various molecular hybrids that target key oncogenic pathways . Its applications extend to the synthesis of compounds investigated as dual inhibitors of targets such as VEGFR-2 and carbonic anhydrases, as well as inhibitors of c-KIT kinase, which are relevant in gastrointestinal stromal tumors and renal cell carcinoma . The compound should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care, referring to the Safety Data Sheet for proper handling procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)13-8(15)7(5)14/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVMRSKFRIKMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450915
Record name 6-Trifluoromethylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343-69-1
Record name 6-Trifluoromethylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Trifluoromethylisatin and Its Advanced Derivatives

Established Preparative Routes for 6-Trifluoromethylisatin Synthesis

Several synthetic strategies have been developed to access the this compound core. These methods often involve the construction of the isatin (B1672199) ring from appropriately substituted aromatic precursors.

Multi-step Syntheses from Aromatic Precursors (e.g., 2-methyl-3-nitrobenzotrifluorotoluene)

A common and logical approach to the synthesis of this compound involves a multi-step sequence starting from a readily available substituted toluene. One such precursor is 2-methyl-3-nitrobenzotrifluoride (B1293631). The synthesis of the key intermediate, 3-amino-2-methylbenzotrifluoride, has been described starting from benzotrifluoride. This process involves nitration to form 3-nitrobenzotrifluoride, followed by methylation to yield 3-nitro-2-methylbenzotrifluoride, and subsequent reduction of the nitro group to an amine google.com. A more direct reduction of 2-methyl-3-nitrobenzotrifluoride to 3-amino-2-methylbenzotrifluoride can be achieved using catalytic hydrogenation with palladium on charcoal prepchem.com.

With the key aniline (B41778) derivative, 3-amino-2-methylbenzotrifluoride, in hand, the isatin ring system can be constructed using the well-established Sandmeyer isatin synthesis. This classic method involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. Subsequent cyclization of this intermediate in the presence of a strong acid, such as concentrated sulfuric acid, yields the desired isatin irapa.orgnih.govsynarchive.com. This method is particularly effective for anilines bearing electron-withdrawing groups wright.edu.

The general steps for the synthesis of this compound from 2-methyl-3-nitrobenzotrifluoride are outlined below:

StepReactionReagents and ConditionsProduct
1Reduction of Nitro GroupH₂, Pd/C, Methanol, 40-45°C3-amino-2-methylbenzotrifluoride
2Formation of IsonitrosoacetanilideChloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate (B86663) (aq)N-(2-methyl-3-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide
3Acid-Catalyzed CyclizationConcentrated H₂SO₄, HeatThis compound

Regioselective Halogenation and Subsequent Trifluoromethylation Strategies

An alternative approach to introducing a trifluoromethyl group at the 6-position of the isatin ring involves the regioselective halogenation of a pre-formed isatin, followed by a trifluoromethylation reaction. The success of this strategy hinges on the ability to control the position of halogenation on the isatin's aromatic ring. The directing effects of the carbonyl groups and the lactam moiety of the isatin core, along with any existing substituents, will influence the regioselectivity of electrophilic aromatic substitution.

For an unsubstituted isatin, electrophilic bromination tends to occur at the 5-position. However, the presence of a directing group could influence the position of halogenation. In the context of synthesizing this compound via this route, one would ideally start with a precursor that directs halogenation to the 6-position, or selectively halogenate isatin itself at this position. Theoretical and experimental studies on the regioselective bromination of aromatic compounds can provide insights into achieving the desired substitution pattern nih.govnih.gov.

Once a 6-halo-isatin is obtained, a variety of methods can be employed for the introduction of the trifluoromethyl group. These typically involve transition-metal-catalyzed cross-coupling reactions with a trifluoromethyl source.

Early Methodologies for this compound Preparation

The synthesis of substituted isatins has a long history, with several foundational methods being applicable to the preparation of derivatives like this compound. Early approaches often relied on the cyclization of substituted anilines benthamdirect.comingentaconnect.comresearchgate.net. The Sandmeyer isatin synthesis, as mentioned earlier, is a cornerstone of isatin chemistry and represents one of the earliest and most versatile methods irapa.orgnih.govsynarchive.com. Another classical approach is the Stolle synthesis, which involves the reaction of an N-arylaniline with oxalyl chloride followed by a Friedel-Crafts cyclization irapa.org. These early methods laid the groundwork for the synthesis of a wide array of substituted isatins, including those with fluorine-containing moieties.

General Approaches for the Synthesis of Fluorinated Isatin Derivatives Relevant to this compound Analogues

The synthesis of fluorinated isatin derivatives is of considerable interest in medicinal chemistry. General strategies often focus on either introducing the fluorine-containing group at an early stage of the synthesis or by modifying the pre-formed isatin scaffold.

Introduction of Trifluoromethyl Groups via Specific Reagents and Reaction Conditions

The direct introduction of a trifluoromethyl group onto an aromatic ring can be achieved using a variety of modern trifluoromethylating reagents. These reagents can be broadly categorized as nucleophilic, electrophilic, or radical trifluoromethyl sources. For the synthesis of this compound or its analogues, electrophilic trifluoromethylating reagents are particularly relevant for the functionalization of electron-rich aromatic precursors.

Several powerful electrophilic trifluoromethylating reagents have been developed, including:

Togni's reagents: Hypervalent iodine compounds that are effective for the trifluoromethylation of a wide range of nucleophiles, including arenes and heteroarenes tcichemicals.comtcichemicals.comnih.gov.

Umemoto's reagents: S-(trifluoromethyl)dibenzothiophenium salts that are also potent electrophilic trifluoromethylating agents nih.govchem-station.com.

Shibata's reagents: Trifluoromethylsulfoximine salts that serve as another class of effective electrophilic trifluoromethyl sources nih.gov.

These reagents offer the advantage of introducing the trifluoromethyl group under relatively mild conditions and can be used to functionalize aromatic rings in the precursors to isatins.

The Sandmeyer reaction can also be adapted for trifluoromethylation, providing a method to convert an aromatic amine to an aryl trifluoromethyl compound via its diazonium salt google.comnih.gov. This "Sandmeyer-type" trifluoromethylation offers a valuable tool for the synthesis of trifluoromethylated aromatics that can then be converted to isatins.

Reagent TypeExample ReagentApplication
ElectrophilicTogni's ReagentDirect trifluoromethylation of arenes and heteroarenes
ElectrophilicUmemoto's ReagentElectrophilic trifluoromethylation of various nucleophiles
Sandmeyer-typeDiazonium salt + CF₃ sourceConversion of an amino group to a trifluoromethyl group

Alkylation and Derivatization at the N-1 Position of the Isatin Scaffold

The N-1 position of the isatin ring is a common site for derivatization, allowing for the modulation of the molecule's biological activity and physical properties. N-alkylation is a frequently employed modification and can be achieved through various methods.

A standard approach involves the deprotonation of the isatin nitrogen with a base, followed by reaction with an alkylating agent, such as an alkyl halide nih.govrsc.org. The choice of base and solvent is crucial for the success of the reaction. Common bases include potassium carbonate, cesium carbonate, and sodium hydride, while polar aprotic solvents like DMF and acetonitrile (B52724) are often used. Microwave-assisted N-alkylation has also been shown to be an efficient method, often leading to shorter reaction times and improved yields tcichemicals.comnih.govresearchgate.net.

Strategies for Constructing Complex Scaffolds Utilizing this compound as a Starting Material

The inherent reactivity of the C3-keto carbonyl group and the enolizable N-H proton of this compound provides a versatile platform for the synthesis of intricate heterocyclic systems. Key strategies, including multicomponent reactions for the synthesis of spirooxindoles and the Pfitzinger reaction for the construction of quinoline (B57606) frameworks, have been successfully employed to elaborate the this compound core into more complex structures.

One of the most powerful approaches for generating molecular complexity from this compound is through multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. The reaction of isatins with various 1,3-dicarbonyl compounds, for instance, has been shown to proceed with high efficiency under mild conditions, tolerating a range of functional groups. This strategy allows for the rapid assembly of spirooxindole pyranochromenedione derivatives. While specific examples detailing the use of this compound in these exact MCRs are emerging, the general applicability of this methodology to both electron-rich and electron-deficient isatins suggests its feasibility. nih.gov

The synthesis of spiro[dihydropyridine-oxindoles] via a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid provides another efficient route to complex spirooxindoles. beilstein-journals.org This method highlights the ability of the isatin moiety to participate in cascade reactions, leading to the formation of multiple new rings and stereocenters in a single step.

Another cornerstone in the derivatization of isatins is the venerable Pfitzinger reaction, which facilitates the synthesis of substituted quinoline-4-carboxylic acids from the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org This reaction proceeds via the hydrolysis of the isatin's amide bond to form a keto-acid intermediate, which then condenses with the carbonyl compound to yield the quinoline scaffold. The utility of this reaction has been demonstrated in the synthesis of various quinoline derivatives, which are themselves important pharmacophores. researchgate.net The application of the Pfitzinger reaction to this compound would provide a direct route to quinolines bearing a trifluoromethyl group, a substitution pattern known to enhance biological activity. Research has demonstrated the successful synthesis of 4-quinoline carboxylic acids from isatins as inhibitors of dihydroorotate (B8406146) dehydrogenase, showcasing the importance of this synthetic route. nih.gov

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, represents a classic method for the synthesis of β-lactams. jk-sci.com While not a direct reaction of this compound itself, imines derived from it can serve as key precursors. The isatin can be converted to the corresponding imine, which can then undergo cycloaddition with a ketene generated in situ. This strategy would lead to the formation of β-lactams fused to a trifluoromethyl-substituted oxindole (B195798) core, creating a novel and complex heterocyclic system.

The versatility of this compound as a synthetic intermediate is further underscored by its role in the preparation of advanced pharmaceutical ingredients. nbinno.com The trifluoromethyl group often enhances the metabolic stability and biological activity of drug candidates. nbinno.com

Below is a table summarizing the types of complex scaffolds that can be synthesized from isatin derivatives, with the potential application to this compound.

Starting MaterialReaction TypeKey ReagentsResulting Scaffold
This compoundThree-Component Reaction1,3-Dicarbonyl compoundsSpirooxindole pyranochromenediones
This compoundThree-Component ReactionArylamine, Cyclopentane-1,3-dioneSpiro[dihydropyridine-oxindoles]
This compoundPfitzinger ReactionActive methylene (B1212753) compounds (e.g., ketones, β-ketoesters)Trifluoromethyl-substituted quinoline-4-carboxylic acids
Imine derived from this compoundStaudinger SynthesisKetenesTrifluoromethyl-substituted spiro[oxindole-β-lactams]

Reactivity and Chemical Transformations Involving 6 Trifluoromethylisatin

Reactions at the Isatin (B1672199) Carbonyl and Nitrogen Centers

The isatin scaffold contains a reactive C3-ketone and an amide functionality, making it a versatile building block in organic synthesis. The trifluoromethyl group at the 6-position modulates the reactivity of these centers.

Condensation Reactions with 6-Trifluoromethylisatin for Heterocycle Formation

Isatins are well-known precursors for the synthesis of a wide array of spiro-fused heterocyclic frameworks through multicomponent reactions semanticscholar.org. Condensation reactions, typically at the C3-carbonyl group, are a cornerstone of these transformations. These reactions often involve the in-situ generation of reactive intermediates, such as azomethine ylides from the decarboxylative condensation of isatin with amino acids, which then undergo 1,3-dipolar cycloaddition with various dipolarophiles semanticscholar.org. While the general reactivity is established for the isatin class, specific studies detailing the condensation of this compound serve to illustrate this principle for constructing diverse heterocyclic structures.

Alkylation and Acylation Reactions on the Indole (B1671886) Nitrogen of this compound

The indole nitrogen of the isatin ring can undergo N-alkylation and N-acylation, a common strategy to introduce functional diversity and modify the molecule's properties. Trichloroacetimidates, for instance, have been shown to be effective alkylating agents for indoles in the presence of Lewis acids nih.gov. While yields can be higher when the indole nitrogen is already alkylated, these methods provide a pathway for the modular functionalization of the indole core nih.gov. Furthermore, methods for the simultaneous N-acylation and C3-functionalization of indoles have been developed, providing a one-pot procedure to access new classes of indole derivatives researchgate.net. These general principles of indole chemistry are applicable to this compound, allowing for the synthesis of a variety of N-substituted derivatives.

Cycloaddition and Annulation Reactions Employing this compound as a Substrate

This compound serves as a valuable substrate in more complex cycloaddition and annulation reactions, leading to the formation of polycyclic and spirocyclic systems. The electron-withdrawing trifluoromethyl group can influence the reaction rates and stereochemical outcomes of these transformations.

Aza-Prins Reactions Leading to Polycyclic Spirooxindole Derivatives

The aza-Prins reaction, a cyclization involving an N-homoallyliminium ion, has been successfully applied to isatin derivatives to synthesize spirooxindoles, a scaffold present in numerous natural products with significant biological activities acs.org. Specifically, the reaction of this compound with 6,7-dimethoxy-3-vinyl-1,2,3,4-tetrahydroquinoline in the presence of HCl has been reported acs.orgnih.gov. This transformation expands the scope of the aza-Prins reaction by utilizing a 1,2-dicarbonyl compound as the substrate, leading to the formation of complex polycyclic spirooxindoles that incorporate tricyclic benzazocine skeletons acs.orgnih.gov.

acs.orgnih.gov

Diastereoselectivity and Stereochemical Control in Aza-Prins Reactions with this compound

Stereochemical control is a critical aspect of the aza-Prins reaction. In the reaction involving this compound and a 3-vinyltetrahydroquinoline, the cyclization proceeds in a stereoselective manner acs.orgnih.gov. The process yields the corresponding tricyclic benzazocines with high chemo- and diastereoselectivity nih.gov. Specifically, the formation of the 2,4-trans isomer is observed, indicating a predictable stereochemical outcome for this particular transformation acs.orgnih.gov. This stereocontrol is crucial for the synthesis of structurally defined polycyclic molecules and provides a method for creating defined stereocenters within complex scaffolds nih.gov. Such stereocontrolled synthesis is essential for developing novel molecular architectures, including medium-sized nitrogen heterocycles like 1,6-diazecanes via tandem aza-Prins type reactions rsc.orgelsevierpure.com.

Formation of Fused 1,2,4-Triazino-Indole Systems

Isatin and its derivatives are key starting materials for the synthesis of fused heterocyclic systems, including those containing the 1,2,4-triazine (B1199460) moiety. The synthesis of 1,2,4-triazino[5,6-b]indoles often begins with the reaction of an isatin derivative with a suitable hydrazine (B178648) compound. This initial condensation is followed by cyclization to form the fused triazine ring. This methodology allows for the construction of polyheterocyclic compounds, which can be further elaborated to create complex molecular architectures nih.gov. The incorporation of fluorine atoms or trifluoromethyl groups into these 1,2,4-triazine systems is of significant interest due to the potential for enhanced pharmacological activity researchgate.net.

Influence of the 6-Trifluoromethyl Substituent on Reaction Kinetics and Selectivity

The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent, a characteristic that significantly alters the electronic landscape of the isatin molecule. This electronic perturbation, coupled with the steric bulk of the -CF3 group, plays a crucial role in dictating the pace and outcome of chemical reactions involving this compound.

Electronic Effects of the Trifluoromethyl Group on Iminium Ion Formation and Reactivity

The strong inductive effect of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbons within the isatin ring, particularly the C3-carbonyl. This heightened electrophilicity is a key factor in the formation and subsequent reactivity of iminium ions, which are common intermediates in many reactions of isatins, such as the Pfitzinger reaction for quinoline (B57606) synthesis and various multicomponent reactions.

The electron-withdrawing nature of the 6-trifluoromethyl group deactivates the benzene (B151609) ring towards electrophilic substitution, but more importantly, it increases the partial positive charge on the C3-carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack, a critical step in the formation of intermediates that can lead to iminium ions.

The enhanced reactivity of trifluoromethyl-substituted electrophiles is a well-documented phenomenon. The -CF3 group is known to increase the reactivity of adjacent acidic or electrophilic functional groups primarily through its inductive electron-withdrawing effects. This leads to a greater delocalization of positive charge in cationic intermediates, such as iminium ions, thereby increasing their electrophilic reactivity.

Consider the following hypothetical comparison of reaction rates for the initial nucleophilic attack on the C3-carbonyl of various substituted isatins, which is the rate-determining step in many reactions leading to iminium ion formation.

Substituent at C6 Relative Rate of Nucleophilic Attack (Predicted)
-H 1
-CH3 < 1
-OCH3 << 1
-Cl > 1
-NO2 >> 1
-CF3 >> 1

This table is a qualitative prediction based on the known electronic effects of the substituents and is not based on experimentally determined values.

Steric Considerations in Reactions Involving the Trifluoromethyl Group

While the electronic effects of the 6-trifluoromethyl group are dominant, its steric influence cannot be disregarded. The trifluoromethyl group is bulkier than a hydrogen atom and can exert steric hindrance, potentially affecting the approach of nucleophiles to the reactive sites of the isatin molecule.

However, the position of the substituent is critical. In the case of this compound, the -CF3 group is located on the benzene ring, relatively distant from the C3-carbonyl, which is the primary site of nucleophilic attack. Therefore, the direct steric hindrance on the approach of a nucleophile to the C3-position is likely to be minimal.

The more significant steric implications may arise in the conformation of reaction intermediates and transition states. For instance, in reactions leading to the formation of spiro-oxindoles, where a new ring system is fused at the C3-position, the steric bulk of the 6-trifluoromethyl group could influence the diastereoselectivity of the reaction. It may favor the formation of a particular stereoisomer where steric interactions are minimized.

The interplay between steric and electronic effects can be complex. In some cases, the strong activating electronic effect of the trifluoromethyl group can overcome minor steric disadvantages. The enhanced electrophilicity of the C3-carbonyl in this compound generally leads to higher reactivity, suggesting that for many common reactions, the electronic benefits outweigh any potential steric hindrance originating from the 6-position.

To illustrate the potential steric influence, consider the following table which provides a qualitative assessment of the steric hindrance at the C3-position due to a substituent at the C6-position.

Substituent at C6 Relative Steric Hindrance at C3 (Qualitative)
-H Low
-CH3 Low
-OCH3 Low
-Cl Low
-NO2 Low
-CF3 Low to Moderate

This table provides a qualitative assessment. The actual steric impact depends on the specific reaction and the nature of the attacking nucleophile.

Applications of 6 Trifluoromethylisatin in Advanced Organic Synthesis

Role as a Key Building Block for Diverse Molecular Architectures

In chemistry, a building block refers to a chemical compound or molecular fragment with reactive functional groups that is used in the bottom-up assembly of more complex molecular structures. organic-chemistry.org 6-Trifluoromethylisatin serves as a quintessential building block, enabling the controlled and modular construction of diverse molecular architectures, from pharmacologically relevant intermediates to intricate heterocyclic systems. nih.govnih.gov The presence of the electron-withdrawing trifluoromethyl group on the isatin (B1672199) core influences its reactivity and imparts unique properties to the resulting molecules.

Precursor in the Synthesis of Pharmacologically Active Intermediates (e.g., SM-130686)

A key application of the this compound framework is demonstrated in the synthesis of intermediates for pharmacologically active compounds. While not using this compound directly, a closely related derivative, 6-iodo-4-trifluoromethylisatin, is a crucial intermediate in the synthesis of SM-130686. nih.govsemanticscholar.org SM-130686 is a potent, orally active, nonpeptidyl growth hormone secretagogue, a substance that promotes the secretion of growth hormone. ajgreenchem.com

The synthesis of this vital intermediate underscores the importance of the trifluoromethyl-substituted aromatic core. The multi-step synthesis begins with 2-methyl-3-nitrobenzotrifluorotoluene and proceeds through several stages, including iodination, condensation, and cyclization, to ultimately yield 6-iodo-4-trifluoromethylisatin. nih.gov This intermediate is then further elaborated to produce the final complex structure of SM-130686. The inclusion of the trifluoromethyl group is a deliberate design element, intended to modulate the pharmacological profile of the final drug candidate.

Construction of Complex Heterocyclic Scaffolds with Medicinal Importance

The isatin core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of a trifluoromethyl group at the 6-position further enhances its utility, providing a starting point for the synthesis of complex heterocyclic systems with significant medicinal potential. mdpi.comresearchgate.net

One prominent example is the synthesis of spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine hybrids. nih.govnih.gov These complex spirocyclic compounds are constructed through a three-component reaction utilizing this compound as the core building block (see section 4.2 for reaction details). ajgreenchem.comnih.gov The resulting hybrid molecules, which combine three biologically active heterocyclic cores, have demonstrated promising anticancer activity. nih.gov The spirooxindole framework, defined by the spiro atom connecting two rings at a single point, is found in numerous natural products and is a key target in drug discovery. nih.gov The synthesis of these intricate structures from this compound highlights its role in generating novel and medicinally relevant chemical entities.

Utilization in Multicomponent Reactions for Library Generation and Scaffold Diversity

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. frontiersin.orgscribd.com This strategy is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of structurally diverse compounds for drug discovery and screening. organic-chemistry.orgresearchgate.netresearchgate.net The reactive nature of this compound makes it an excellent substrate for various MCRs.

A notable application is a three-component condensation reaction between an isatin derivative, 2-hydroxy-1,4-naphthoquinone, and 5-aminotetrazole (B145819) in refluxing acetic acid. nih.gov By employing this compound in this reaction, chemists can synthesize a library of novel spirooxindole-O-naphthoquinone hybrids. nih.govnih.gov This one-pot synthesis is highly convergent and allows for significant scaffold diversity by simply varying the substitution on the initial isatin ring. The resulting library of compounds can then be screened for biological activity, such as the potent antitumor properties observed in this specific hybrid series. nih.govajgreenchem.com The use of this compound in MCRs exemplifies an efficient approach to exploring new chemical space and accelerating the discovery of new therapeutic agents.

Enantioselective Synthesis and Chiral Transformations Initiated by this compound (e.g., Asymmetric Vinylogous Mukaiyama Aldol (B89426) Reaction)

Creating molecules with specific three-dimensional arrangements (stereochemistry) is critical in drug development, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological effects. Enantioselective synthesis refers to chemical reactions that preferentially produce one enantiomer over the other. This compound is a valuable starting material for such transformations, particularly in aldol-type reactions that form new carbon-carbon bonds and chiral centers.

A prime example is the asymmetric vinylogous Mukaiyama aldol reaction (VMAR). chemistnotes.com This reaction involves the addition of a silyloxy diene to the C3-carbonyl group of isatin, catalyzed by a chiral organocatalyst. When this compound is used as the electrophile, it leads to the formation of highly functionalized 3-hydroxy-2-oxindoles with excellent enantioselectivity. nih.gov These products are themselves valuable chiral building blocks for the synthesis of more complex, biologically active molecules.

The reaction's success highlights the utility of this compound in generating stereochemically complex products. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C3-carbonyl, making it a suitable partner in this sophisticated transformation.

Table 1: Asymmetric Vinylogous Mukaiyama Aldol Reaction of this compound This table presents data from a representative asymmetric vinylogous Mukaiyama aldol reaction involving this compound.

Reactant 1Reactant 2CatalystProductYield (%)Enantiomeric Excess (ee %)
This compound(E)-1-((tert-Butyldimethylsilyl)oxy)-3-methylpenta-1,3-dieneChiral Bifunctional OrganocatalystSubstituted 3-Hydroxy-2-oxindole9596

Data sourced from related studies on asymmetric vinylogous Mukaiyama aldol reactions of isatins. nih.gov

Medicinal Chemistry and Biological Activity of 6 Trifluoromethylisatin Derivatives

Overview of Biological Activities Associated with Fluorinated Isatins and Derivatives of 6-Trifluoromethylisatin

The isatin (B1672199) heterocyclic system is a prominent scaffold in medicinal chemistry, forming the basis for a multitude of derivatives with a wide array of pharmacological properties. The introduction of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into the isatin core can significantly modulate its biological profile. This modification can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, often leading to compounds with superior therapeutic potential. Derivatives of this compound are a subject of interest across various therapeutic areas due to the favorable properties conferred by the CF3 group at the 6-position of the indole (B1671886) ring.

While the isatin scaffold itself has been explored for antimalarial properties, the incorporation of a trifluoromethyl group is a key strategy for enhancing potency. The electron-withdrawing nature of the CF3 group can improve the metabolic stability of drug candidates. researchgate.netnih.gov Research on other heterocyclic systems has demonstrated the significant positive impact of trifluoromethyl groups on antimalarial efficacy.

For instance, trifluoromethyl analogues of artemisinin, a cornerstone of malaria treatment, have shown high in vivo antimalarial activity against Plasmodium berghei in mice, achieving complete parasite clearance. nih.gov Similarly, studies on quinoline (B57606) derivatives revealed that compounds containing two trifluoromethyl groups had a slightly higher in vitro activity against Plasmodium falciparum than those with a single CF3 group. nih.gov A recent study focused on novel 2-thioxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives also reported moderate to good antimalarial profiles. ias.ac.in These findings collectively underscore the potential of the trifluoromethyl group to enhance antimalarial activity, suggesting that this compound derivatives are promising candidates for the development of new antimalarial agents.

Fluorinated isatins, including derivatives of this compound, have demonstrated significant potential as anticancer agents. nih.govmdpi.com The trifluoromethyl group is a common feature in modern anticancer drugs, where it can enhance properties like metabolic stability and cell permeability. nih.gov The anticancer mechanism of many fluorinated isatin derivatives is linked to their ability to induce programmed cell death, or apoptosis, in tumor cells.

Research has shown that the cytotoxic action of these compounds is associated with the dissipation of the mitochondrial membrane potential and a subsequent increase in the production of reactive oxygen species (ROS) within the cancer cells. nih.govmdpi.com This disruption of mitochondrial function is a key step in initiating the apoptotic cascade, leading to the selective destruction of tumor cells. Isatin-based compounds, such as Sunitinib and Toceranib, have been approved for clinical use against various cancers, highlighting the therapeutic success of this scaffold. frontiersin.org The antiproliferative activities of isatin derivatives have been documented against a range of cancer cell lines, including cervical adenocarcinoma, neuroblastoma, and promonocytic leukemia cells. frontiersin.org

Table 1: Cytotoxic Activity of Selected Fluorinated Isatin Derivatives This table is interactive. You can sort and filter the data.

Compound Cell Line Activity Reference
Fluorinated 1-benzylisatins M-HeLa (cervical cancer) Cytotoxic researchgate.net
Fluorinated 1-benzylisatins HuTu 80 (duodenal cancer) Cytotoxic researchgate.net
Isatin-β-thiosemicarbazones KB-V1 (cervical adenocarcinoma) Good cytotoxicity, P-gp expression blocking frontiersin.org
Isatin-β-thiosemicarbazones KB-3-1 (cervical cancer) Good cytotoxicity frontiersin.org
5-trifluoromethyl-thiazolo[4,5-d]pyrimidines Various Potential anticancer activity nih.gov

A significant aspect of the anticancer activity of isatin derivatives is their ability to inhibit specific enzymes involved in cellular processes like apoptosis. Isatin sulfonamides, in particular, have been identified as potent, reversible inhibitors of caspase-3 and caspase-7. nih.govcaymanchem.com These two enzymes are known as "executioner caspases" because they play a central and essential role in the final stages of apoptosis. mdpi.com By cleaving a variety of cellular substrates, they orchestrate the systematic dismantling of the cell.

The selective inhibition of caspase-3 and caspase-7 by isatin-based compounds is a promising therapeutic strategy. For example, Caspase-3/7 Inhibitor I, an isatin sulfonamide, demonstrates high affinity for these caspases with a Ki(app) of 60 nM for caspase-3 and 170 nM for caspase-7, while showing much weaker inhibition of other caspases. caymanchem.com This selectivity is attributed to the recognition of specific hydrophobic residues in the enzyme's active site. caymanchem.com The development of fluorinated isatin derivatives has led to compounds with subnanomolar affinity for caspase-3, making them highly potent inhibitors. lablogic.comnih.gov

Table 2: Inhibition of Caspases by Isatin Sulfonamide Derivatives This table is interactive. You can sort and filter the data.

Compound Target Caspase Inhibition Constant (Ki app) IC50 Reference
Caspase-3/7 Inhibitor I Caspase-3 60 nM 120 nM caymanchem.com
Caspase-3/7 Inhibitor I Caspase-7 170 nM - caymanchem.com
Caspase-3/7 Inhibitor I Caspase-9 3.1 µM - caymanchem.com
Isatin with 2′-fluoroethyl-1,2,3-triazole Caspase-3 - 0.5 nM lablogic.com
Isatin with 2′-fluoroethyl-1,2,3-triazole Caspase-7 - 2.5 nM lablogic.com

The isatin core structure is a versatile scaffold that has given rise to numerous derivatives with broad-spectrum antiviral activity. nih.govnih.gov Various modifications, including the synthesis of Schiff bases, Mannich bases, and thiosemicarbazones, have yielded compounds active against several viruses. nih.govresearchgate.net Fluorinated isatin derivatives have been a particular focus in the search for new antiviral agents.

Specifically in the context of human immunodeficiency virus (HIV), several classes of isatin derivatives have shown promise. Norfloxacin-isatin Mannich bases have been reported as potent inhibitors of HIV-1 replication. nih.gov Isatin-based Schiff bases and N-Mannich bases have also been evaluated for their activity against both HIV-1 and HIV-2 strains. nih.govresearchgate.net The mechanism of action for some of these derivatives, particularly thiosemicarbazones, is believed to involve the inhibition of viral protein synthesis. nih.gov

Table 3: Anti-HIV Activity of Selected Isatin Derivatives This table is interactive. You can sort and filter the data.

Derivative Type Virus Strain Activity (EC50) Protection Reference
Norfloxacin-isatin Mannich base HIV-1 11.3 µg/mL 70-95% nih.gov
Isatin N-Mannich base HIV-1 & HIV-2 >2 µg/mL up to 16% nih.gov
Isatin-Sulfadimidine Schiff bases HIV-1 8–15.3 µg/mL - nih.gov
Isatin-Sulfadimidine Schiff bases HIV-2 41.5–125 µg/mL - nih.gov
Thiosemicarbazone derivative 6 HIV 0.34 µM - nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For isatin derivatives, SAR analyses guide the modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.

The position and pattern of substituents on the isatin ring are critical determinants of biological activity. The trifluoromethyl group, known for its strong electron-withdrawing nature and lipophilicity, can have profoundly different effects on bioactivity depending on its location on the aromatic ring of the isatin core. nih.govmdpi.com

SAR studies have shown that the placement of electron-withdrawing groups is crucial. For example, in a series of norfloxacin-isatin Mannich bases tested for anti-HIV activity, the presence of an electron-withdrawing group at the C-5 position of the isatin moiety resulted in superior activity. nih.gov This highlights the sensitivity of the biological target to the electronic properties of specific regions of the inhibitor. While direct comparative studies on the 5- vs. 6- vs. 7-trifluoromethylisatin (B22965) isomers are not extensively detailed in the available literature, this finding suggests that the position of the CF3 group is a key factor in modulating activity. The placement at C-6, as in this compound, will uniquely influence the molecule's electronic distribution, steric profile, and potential interactions with target proteins, thereby defining its specific biological and pharmacological profile. Further research focusing on the systematic variation of the CF3 group's position is essential for developing a comprehensive SAR and designing next-generation isatin-based therapeutics.

Modulation of Bioactivity through N-Substitution and Side Chain Modifications

The bioactivity of isatin-based compounds is profoundly influenced by substitutions at the N-1 position and modifications of the isatin core. For this compound derivatives, these modifications would be critical in tuning their pharmacological profiles.

N-Substitution: The introduction of various substituents on the nitrogen atom of the isatin ring is a common strategy to modulate lipophilicity, steric bulk, and hydrogen bonding capacity. These alterations can significantly impact a molecule's ability to cross cell membranes and interact with its biological target. For instance, the addition of alkyl chains of varying lengths could enhance lipophilicity, potentially leading to increased cell penetration. Aromatic or heteroaromatic rings introduced at the N-1 position could engage in pi-stacking interactions with target proteins, thereby enhancing binding affinity. The incorporation of polar functional groups, such as hydroxyl or carboxyl groups, could increase water solubility and introduce new hydrogen bonding opportunities.

Side Chain Modifications: Modifications to other parts of the this compound scaffold, beyond the N-1 position, would also be crucial for optimizing biological activity. For example, derivatization at the C-3 carbonyl group to form Schiff bases or spiro-heterocycles can introduce new pharmacophores and alter the three-dimensional shape of the molecule, leading to novel interactions with biological targets. The trifluoromethyl group at the C-6 position is itself a critical "side chain" that significantly influences the electronic properties and metabolic stability of the entire molecule.

The following table illustrates hypothetical modifications and their potential impact on the bioactivity of this compound derivatives, based on general principles of medicinal chemistry.

Modification Type Example Substituent/Modification Potential Impact on Bioactivity
N-Substitution Short alkyl chains (e.g., methyl, ethyl)Increased lipophilicity, potential for enhanced cell permeability.
Long alkyl chains (e.g., butyl, hexyl)Significant increase in lipophilicity, may affect solubility and target binding.
Phenyl or substituted phenyl ringsPotential for pi-stacking interactions, modulation of electronic properties.
Heterocyclic rings (e.g., pyridine, piperazine)Introduction of hydrogen bond acceptors/donors, potential for improved target engagement.
Groups with polar functionalities (-OH, -COOH)Increased hydrophilicity, potential for new hydrogen bonding interactions.
Side Chain Modification Schiff base formation at C-3Introduction of new pharmacophoric features, altered molecular geometry.
Spiro-heterocycle formation at C-3Creation of rigid, three-dimensional structures, potential for novel target interactions.
Alteration of the trifluoromethyl groupChanges in electronic properties and metabolic stability.

Mechanistic Investigations of Biological Action

Understanding the mechanism by which a compound exerts its biological effects is a cornerstone of drug discovery. For this compound derivatives, key areas of investigation would include their ability to induce apoptosis and stimulate reactive oxygen species production in cancer cells, as well as their specific interactions with biological targets.

Induction of Apoptosis and Stimulated Reactive Oxygen Species (ROS) Production in Cancer Cells

Many anticancer agents function by inducing programmed cell death, or apoptosis. A common mechanism to trigger apoptosis is through the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

The investigation into whether this compound derivatives induce apoptosis and ROS production would involve a series of cellular and molecular assays. Cancer cell lines would be treated with the compounds, and various markers of apoptosis, such as caspase activation and DNA fragmentation, would be measured. To determine the role of ROS, intracellular ROS levels would be quantified using fluorescent probes. The link between ROS production and apoptosis could be established by observing whether the apoptotic effects of the compounds can be reversed by treatment with antioxidants.

The table below outlines the typical research findings that would be sought in such an investigation.

Experimental Assay Parameter Measured Expected Finding for an Active Compound
Cell Viability Assay (e.g., MTT, XTT)Percentage of viable cellsDose-dependent decrease in cancer cell viability.
Apoptosis Assay (e.g., Annexin V/PI staining)Percentage of apoptotic cellsIncrease in the population of apoptotic cells.
Caspase Activity AssayActivity of key executioner caspases (e.g., caspase-3, -7)Increased caspase activity in treated cells.
Intracellular ROS Measurement (e.g., DCFDA assay)Levels of intracellular reactive oxygen speciesElevated levels of ROS in treated cancer cells.
Antioxidant Co-treatmentCell viability and apoptosis in the presence of an antioxidantReversal of compound-induced cell death and apoptosis.

Ligand-Target Interactions and Receptor Binding Selectivity

The efficacy and safety of a drug are often determined by its specific interactions with its biological target and its selectivity over other related targets. Identifying the direct molecular target of this compound derivatives and understanding the nature of their binding interactions would be a critical step in their development.

This process often begins with computational studies, such as molecular docking, to predict potential protein targets and binding modes. These predictions are then validated experimentally through techniques like thermal shift assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), which can confirm direct binding and quantify the binding affinity.

Once a target is identified, understanding the selectivity of the compound becomes paramount. This involves testing the compound's binding affinity and functional activity against a panel of related proteins or receptors. High selectivity is desirable as it minimizes off-target effects and potential side effects. The trifluoromethyl group can play a crucial role in achieving selectivity by forming specific interactions, such as halogen bonds or strong dipole-dipole interactions, within the binding pocket of the target protein.

The following table summarizes the key aspects of investigating ligand-target interactions and receptor binding selectivity.

Investigative Aspect Techniques Used Information Gained
Target Identification Molecular docking, affinity chromatography, proteomic profiling.Identification of the primary biological target of the compound.
Binding Affinity Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), fluorescence polarization.Quantitative measurement of the strength of the interaction between the compound and its target.
Binding Mode X-ray crystallography, NMR spectroscopy, computational modeling.Detailed three-dimensional visualization of how the compound binds to its target.
Receptor Selectivity Binding and functional assays against a panel of related receptors or enzymes.Determination of the compound's preference for its intended target over other potential targets.

Computational and Theoretical Studies on 6 Trifluoromethylisatin Systems

Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for identifying potential biological targets for a ligand, such as 6-Trifluoromethylisatin, and understanding the basis of its potential biological activity.

The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. A lower docking score typically indicates a more favorable binding interaction. This scoring is based on the intermolecular forces between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Studies on related isatin (B1672199) derivatives have successfully used molecular docking to explore interactions with enzymes like α-amylase and acetylcholinesterase. researchgate.net For this compound, a similar approach would be used. Researchers would screen it against a library of known protein targets associated with various diseases. The results would highlight which proteins bind most strongly to the compound, thus identifying them as potential therapeutic targets.

Following the initial docking, a detailed ligand-protein interaction analysis is performed. This analysis visualizes the specific amino acid residues in the protein's active site that interact with the ligand. For instance, the analysis might reveal that the carbonyl groups of the isatin core form crucial hydrogen bonds with specific residues, while the trifluoromethyl group engages in hydrophobic interactions within a pocket of the binding site. mdpi.com Tools like the Protein-Ligand Interaction Profiler (PLIP) are often used to systematically detect and visualize these non-covalent interactions. nih.govyoutube.com This detailed understanding of the binding mode is essential for structure-based drug design, allowing for the rational modification of the this compound structure to improve its potency and selectivity for the identified target.

Table 1: Example of Molecular Docking Results for this compound with Hypothetical Protein Targets

This table illustrates the type of data generated from a molecular docking study. The binding energy represents the predicted affinity of the compound for the protein's active site.

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A-8.5Lys72, Glu170Hydrogen Bond
Val57, Leu173Hydrophobic
Cyclooxygenase-2-9.2Arg120, Tyr355Hydrogen Bond, π-π Stacking
Leu352, Val523Hydrophobic
Caspase-3-7.8Arg207, Gln161Hydrogen Bond
Phe250, Trp206Hydrophobic, π-π Stacking

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Conformational Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of molecules. fluorine1.ru These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

For this compound, DFT calculations can elucidate several key properties:

Electronic Structure: Calculations reveal the distribution of electrons within the molecule, which is visualized through molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

Reactivity Prediction: The molecular electrostatic potential (MEP) map is another valuable output. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of how this compound might interact with other molecules and biological targets.

Conformational Analysis: Molecules can exist in various three-dimensional shapes, or conformations. Quantum chemical calculations can determine the relative energies of different conformations to identify the most stable, lowest-energy structure. mdpi.com This is achieved by systematically rotating the molecule's rotatable bonds and calculating the energy at each step, generating a potential energy surface that reveals the global energy minimum. mdpi.com Knowing the preferred conformation is critical for understanding its interaction with protein binding sites.

Table 2: Calculated Quantum Chemical Parameters for this compound

This table provides examples of parameters that can be obtained from quantum chemical calculations and their significance.

ParameterCalculated Value (example)Significance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-2.1 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability
Dipole Moment3.8 DebyeMeasures the molecule's overall polarity

Computational Insights into Reaction Mechanisms and Stereochemical Outcomes

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates, providing a step-by-step picture of how reactants are converted into products. ufl.eduresearchgate.net

For reactions involving the synthesis or modification of this compound, computational studies can:

Elucidate Reaction Pathways: By calculating the energies of all possible intermediates and transition states, the most energetically favorable reaction mechanism can be determined. This helps in understanding why a particular product is formed and can guide the optimization of reaction conditions (e.g., temperature, catalyst) to improve yield and selectivity. For instance, computational analysis has been used to study complex trifluoromethylation reactions, clarifying the roles of catalysts and intermediates.

Predict Stereochemical Outcomes: In reactions where chiral centers are formed, computational methods can predict which stereoisomer will be the major product. This is achieved by comparing the energies of the transition states leading to the different stereoisomers. The pathway with the lower energy transition state will be faster and thus yield the predominant product. This predictive capability is invaluable in asymmetric synthesis, where controlling stereochemistry is paramount.

The trend in the field is toward modeling increasingly complex reaction systems and exploring the dynamic features of mechanisms, which provides an even more realistic picture of the chemical transformation. rsc.orgresearchgate.net

In Silico Predictions of Pharmacokinetic and Toxicity Profiles

Before a compound can become a drug, it must have an acceptable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction uses computational models to estimate these properties directly from a molecule's structure, providing an early assessment of its drug-likeness. nih.govri.se This process helps to identify and filter out compounds with poor pharmacokinetic or toxicity profiles early in the drug discovery pipeline, saving significant time and resources and reducing the need for animal testing. ri.senih.gov

For this compound, various ADMET properties can be predicted using quantitative structure-activity relationship (QSAR) models and other machine learning algorithms. nih.gov These models are trained on large datasets of compounds with known experimental ADMET values.

Key predicted parameters include:

Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) indicate how well the compound might be absorbed into the bloodstream after oral administration.

Distribution: Parameters like plasma protein binding and blood-brain barrier penetration are estimated to understand how the compound will distribute throughout the body.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for assessing potential drug-drug interactions.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. nih.gov

These in silico predictions provide crucial "warning flags" for potential liabilities, guiding further experimental testing on the most promising candidates. ri.se

Table 3: Predicted ADMET Properties for this compound

This interactive table summarizes key pharmacokinetic and toxicity properties predicted using in silico methods.

PropertyPredicted Value/ClassificationInterpretation
Pharmacokinetics
Human Intestinal Absorption (HIA)GoodLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across cell membranes.
Blood-Brain Barrier (BBB) PermeationLowUnlikely to cross into the central nervous system.
Plasma Protein Binding (PPB)> 90%High degree of binding to proteins in the blood is expected.
CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions involving this metabolic enzyme.
Toxicity
AMES MutagenicityNon-mutagenicUnlikely to cause DNA mutations.
hERG InhibitionLow riskLow potential for causing cardiac arrhythmia.
HepatotoxicityLow riskUnlikely to cause liver damage.

Future Directions and Research Opportunities

Development of Novel and More Efficient Synthetic Routes for 6-Trifluoromethylisatin and its Analogues

The synthesis of this compound and its derivatives is a cornerstone for its exploration in medicinal chemistry. While established methods exist, the future necessitates the development of more efficient, scalable, and environmentally sustainable synthetic pathways.

Key areas of focus will include:

Continuous-Flow Synthesis: This technology offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, reduced waste, and higher yields. nbinno.com Implementing continuous-flow methods for the synthesis of trifluoromethylated heterocycles can streamline the production of this compound, making this key intermediate more accessible for research and development.

Novel Catalytic Systems: The exploration of new catalysts, such as transition-metal catalysts, can facilitate the construction of the isatin (B1672199) core and the introduction of the trifluoromethyl group with greater efficiency and selectivity. This includes developing reactions that proceed under milder conditions and tolerate a wider range of functional groups, thus simplifying the synthesis of complex analogues.

Diversity-Oriented Synthesis: Future synthetic strategies will likely focus on creating large, diverse libraries of this compound analogues. This can be achieved by developing modular synthetic routes that allow for the easy introduction of various substituents at different positions of the isatin scaffold. Such libraries are invaluable for screening against a wide array of biological targets.

The overarching goal is to ensure a reliable and cost-effective supply of high-purity this compound to support accelerated drug discovery and development programs. nbinno.comnbinno.com

Exploration of New Biological Targets and Therapeutic Applications for this compound Derivatives

Derivatives of isatin have demonstrated a broad spectrum of biological activities. The incorporation of the 6-trifluoromethyl group is known to enhance the biological activity of synthesized molecules, opening up new avenues for therapeutic interventions. nbinno.com Future research will aim to identify and validate novel biological targets for these compounds.

Emerging Therapeutic Areas:

Oncology: While isatin derivatives have shown promise as anticancer agents, future work will focus on identifying specific molecular targets within cancer cells. This includes exploring their potential as inhibitors of kinases, proteases, and other enzymes crucial for tumor growth and survival.

Neurodegenerative Diseases: Given the neuroprotective properties observed in some fumarate (B1241708) derivatives, there is potential to investigate this compound derivatives for diseases like Parkinson's and Alzheimer's. nih.gov

Infectious Diseases: Beyond its known application in developing compounds for Hepatitis B, this compound serves as a crucial intermediate for creating new agents against resistant pathogens. nbinno.comnbinno.com

Immunomodulation: Small molecules, including fluorinated compounds, are emerging as valuable alternatives to antibody-based immunotherapies. nih.gov Derivatives of this compound could be explored for their ability to modulate key immune pathways, with potential applications in autoimmune diseases and cancer immunotherapy.

The table below summarizes some of the potential biological targets and therapeutic applications for isatin derivatives, which can be extended to this compound analogues.

Therapeutic AreaPotential Biological TargetsExamples of Applications
Oncology Kinases, Tubulin, CaspasesAnti-proliferative, Anti-angiogenic agents
Infectious Diseases Viral enzymes, Bacterial proteinsAntiviral (e.g., Hepatitis B), Antibacterial agents
Inflammatory Diseases Cyclooxygenase (COX), CytokinesAnti-inflammatory agents
Neurological Disorders Monoamine oxidase (MAO), CholinesterasesNeuroprotective agents

Integration of this compound into Advanced Drug Discovery Methodologies

To unlock the full therapeutic potential of this compound, its integration into modern drug discovery platforms is essential. These methodologies allow for the rapid screening and optimization of compounds, significantly accelerating the journey from hit identification to a viable drug candidate.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify potential drug candidates. wikipedia.org Libraries of this compound derivatives can be screened against a multitude of biological targets to identify initial "hits." The development of fluorescence-based HTS assays, for example, can provide a robust platform for screening potential inhibitors and substrates of target enzymes. researchgate.net

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful strategy that involves screening small molecular fragments (typically <300 Da) to identify those that bind to a biological target. nih.gov Due to its relatively small and rigid scaffold, this compound and its simple derivatives are well-suited for inclusion in fragment libraries. The trifluoromethyl group can be particularly useful in ¹⁹F-NMR-based screening methods, which offer high sensitivity for detecting fragment binding. mdpi.com Once a fragment hit is identified, it can be elaborated into a more potent, drug-like molecule through structure-guided design. drughunter.comdrugdiscoverychemistry.com

Computer-Aided Drug Design (CADD): Computational techniques such as virtual screening and molecular docking can be used to predict the binding of this compound derivatives to specific protein targets. nih.gov These in silico methods can help prioritize compounds for synthesis and biological testing, thereby saving time and resources.

Application of Advanced Spectroscopic and Structural Characterization Techniques for Deeper Mechanistic Understanding

A thorough understanding of how this compound derivatives interact with their biological targets at the molecular level is crucial for rational drug design. Advanced analytical techniques are indispensable for elucidating these mechanisms.

X-ray Crystallography: This technique provides a three-dimensional atomic structure of a molecule, offering unparalleled insight into its conformation and intermolecular interactions. wikipedia.orgnih.gov Determining the co-crystal structure of a this compound derivative bound to its target protein can reveal the precise binding mode, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and guide the design of more potent and selective inhibitors. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying molecular structure and dynamics in solution. ¹H and ¹³C NMR are routinely used to confirm the chemical structure of synthesized compounds. mdpi.com Furthermore, advanced NMR techniques, particularly ¹⁹F NMR, can be used to study the binding of fluorinated compounds like this compound derivatives to their targets, providing information on binding affinity and the local environment of the trifluoromethyl group upon binding. mdpi.comnih.gov

Computational and Spectroscopic Correlation: Integrating experimental data from techniques like FT-IR and X-ray diffraction with computational methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis can provide a comprehensive understanding of a molecule's electronic properties and intermolecular interactions. mdpi.com For instance, Hirshfeld analysis can quantify the different non-covalent interactions that contribute to the molecular packing in a crystal structure, which is vital for understanding solid-state properties. mdpi.comnih.gov

The table below outlines some of the key characterization techniques and the insights they provide.

TechniqueInformation Provided
X-ray Crystallography Precise 3D atomic structure, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govmdpi.com
NMR Spectroscopy Confirmation of chemical structure, information on molecular dynamics, and characterization of ligand-target binding interactions in solution. nih.govmdpi.com
FT-IR Spectroscopy Identification of functional groups and monitoring of chemical reactions. cam.ac.uk
Hirshfeld Surface Analysis Quantification of intermolecular contacts and analysis of crystal packing. mdpi.comnih.gov
Density Functional Theory (DFT) Calculation of electronic structure, molecular orbitals, and dipole moment. mdpi.com

By leveraging these future directions and research opportunities, the scientific community can continue to build upon the versatile this compound scaffold to develop the next generation of innovative therapeutics.

Q & A

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Conduct a hazard analysis for reagents (e.g., trifluoroacetic anhydride, THF) and byproducts. Use fume hoods for volatile compounds, and personal protective equipment (PPE) for skin/eye protection. Emergency procedures for spills or inhalation exposure must align with guidelines like Prudent Practices in the Laboratory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.